molecular formula C7H6Br2FNO B12336294 2-Bromo-1-(2-fluoropyridin-3-yl)ethanone hydrobromide

2-Bromo-1-(2-fluoropyridin-3-yl)ethanone hydrobromide

Cat. No.: B12336294
M. Wt: 298.93 g/mol
InChI Key: AOGJOHSPXIYLSG-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-fluoropyridin-3-yl)ethanone hydrobromide is a chemical compound with the molecular formula C7H6BrFNO·HBr It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The traditional synthetic route for 2-Bromo-1-(2-fluoropyridin-3-yl)ethanone hydrobromide involves the reaction of 2-bromo-1,3-dimethyl-3-(2-fluoropyridin-3-yl)indole with hydrobromic acid . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-fluoropyridin-3-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrobromic acid, sodium hydroxide, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-1-(2-fluoropyridin-3-yl)ethanone hydrobromide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-fluoropyridin-3-yl)ethanone hydrobromide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2-fluoropyridin-3-yl)ethanone hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H6Br2FNO

Molecular Weight

298.93 g/mol

IUPAC Name

2-bromo-1-(2-fluoropyridin-3-yl)ethanone;hydrobromide

InChI

InChI=1S/C7H5BrFNO.BrH/c8-4-6(11)5-2-1-3-10-7(5)9;/h1-3H,4H2;1H

InChI Key

AOGJOHSPXIYLSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)C(=O)CBr.Br

Origin of Product

United States

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